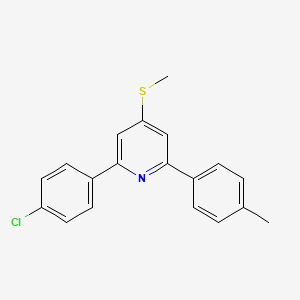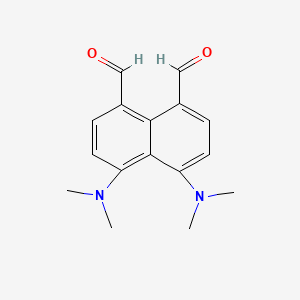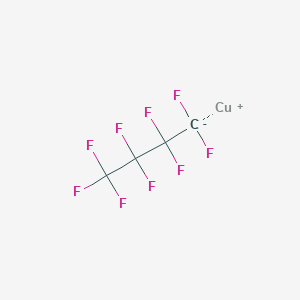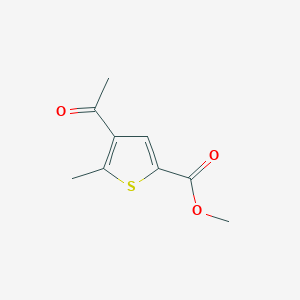![molecular formula C27H40FNO B14285979 5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine CAS No. 143873-85-2](/img/structure/B14285979.png)
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 2-fluorooctyl group and a 4-octylphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the 4-Octylphenyl Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a 4-octylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction using octylbenzene and a suitable catalyst.
Attachment of the 2-Fluorooctyl Group: The final step involves the introduction of the 2-fluorooctyl group through a nucleophilic substitution reaction. This can be achieved using 2-fluorooctanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Octylphenyl)pyridine: Lacks the 2-fluorooctyl group, resulting in different chemical properties.
5-[(2-Hydroxyoctyl)oxy]-2-(4-octylphenyl)pyridine: Contains a hydroxyl group instead of a fluorine atom, leading to different reactivity.
Uniqueness
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine is unique due to the presence of both the 2-fluorooctyl and 4-octylphenyl groups. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
143873-85-2 |
|---|---|
Molecular Formula |
C27H40FNO |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
5-(2-fluorooctoxy)-2-(4-octylphenyl)pyridine |
InChI |
InChI=1S/C27H40FNO/c1-3-5-7-9-10-11-13-23-15-17-24(18-16-23)27-20-19-26(21-29-27)30-22-25(28)14-12-8-6-4-2/h15-21,25H,3-14,22H2,1-2H3 |
InChI Key |
BOODGXHEUXTDSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)OCC(CCCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)

![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)



![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)




